
5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R)-3-hydroxy-5-phenylpentyl)cyclopentyl)-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester, (5Z)-
説明
Latanoprost is an F-series prostaglandin (PG) analog which has been approved for use as an ocular hypotensive drug for the treatment of glaucoma. Latanoprost is an isopropyl ester, a prodrug form which is converted to latanoprost (free acid) by endogenous esterase enzymes. The free acid form is 200 times more potent than latanoprost as an FP receptor ligand for the human recombinant FP receptor. ACS 67 is an analog of latanoprost (free acid) that contains a hydrogen sulfide releasing component conjugated to the latanoprost carboxyl group. In glaucomatous pigmented rabbits, ACS 67 reduced intra-ocular pressure (IOP) more rapidly and to a greater extent than latanoprost (15 versus 25.5 mm Hg at four hours) at a dose of 0.005% for each compound. ACS 67 also increased the levels of reduced glutathione and cGMP in the aqueous humor of glaucomatous pigmented rabbits better than latanoprost.
ACS67 is an F-series prostaglandin (PG) analog for treatment of glaucoma. ACS 67 reduces intra-ocular pressure (IOP) and increases levels of reduced glutathione and cGMP in the aqueous humor of glaucomatous pigmented rabbits. ACS67 also acts as a neuroprotectant that stimulates GSH levels.
科学的研究の応用
Glucose Detection
ZIF-67 has been used in the development of non-enzymatic glucose sensors. The surface reconstruction degree of ZIF-67 has a significant impact on its ability to catalyze glucose oxidation. By employing an electrochemical activation strategy, the activity of ZIF-67 in catalyzing glucose gradually increased with the prolongation of the activation time, reaching the optimum after 2 hours of activation. The detection sensitivity of the activated ZIF-67 was 19 times higher than that of the initial ZIF-67, and the limit of detection (LOD) was lowered from 7 to 0.4 µM .
Supercapacitors
ZIF-67 has also been used in the development of high-performance supercapacitors. Core–shell structured nanomaterials based on ZIF-67 exhibit excellent performance due to the advanced intrinsic properties of ZIFs, such as high porosity, good stability, and large surface area. When tested in a 3-electrode system, it exhibited a high specific capacitance of 1176.8 F g −1 at a current density of 1 A g −1 and a good cycling performance with 98.3% initial capacity retention after 1000 continuous charge–discharge cycles .
作用機序
Target of Action
ACS-67, also known as a hydrogen sulphide-releasing derivative of Latanoprost acid , is primarily targeted for glaucoma research . Glaucoma is a group of eye conditions that damage the optic nerve, which is crucial for good vision. This damage is often caused by an abnormally high pressure in your eye, and it’s one of the leading causes of blindness for people over the age of 60.
Mode of Action
It is known that it is a hydrogen sulphide-releasing derivative of latanoprost acid . Latanoprost is a prostaglandin F2-alpha analogue and is used to treat increased intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Prostaglandin analogues work by increasing the outflow of aqueous humor, the fluid inside the eye. This helps to lower IOP and prevent damage to the optic nerve.
Result of Action
The primary result of ACS-67 action is its potential use in glaucoma research . By potentially affecting the outflow of aqueous humor, it may help lower intraocular pressure and prevent optic nerve damage, thereby mitigating the effects of glaucoma.
特性
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O5S3/c33-24(15-12-22-8-4-3-5-9-22)16-19-27-26(28(34)20-29(27)35)10-6-1-2-7-11-31(36)37-25-17-13-23(14-18-25)30-21-32(38)40-39-30/h1,3-6,8-9,13-14,17-18,21,24,26-29,33-35H,2,7,10-12,15-16,19-20H2/b6-1-/t24-,26+,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWZRQQYWVJCX-WEWVERJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CCC(CCC4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CC[C@H](CCC4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R)-3-hydroxy-5-phenylpentyl)cyclopentyl)-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester, (5Z)- | |
CAS RN |
1088434-86-9 | |
| Record name | ACS-67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088434869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACS-67 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B0T2KE6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




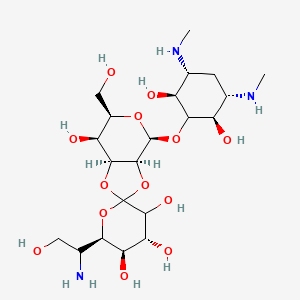
![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)
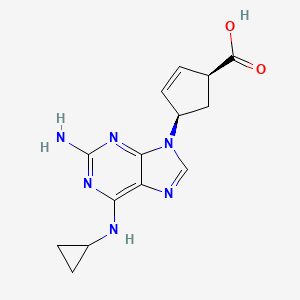



![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
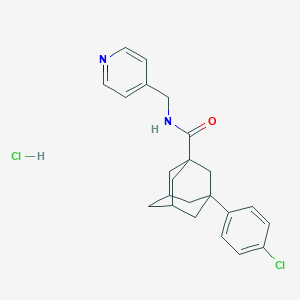

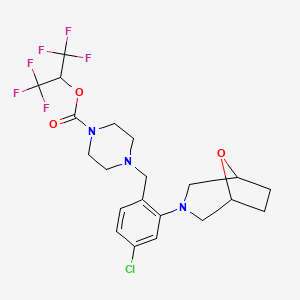
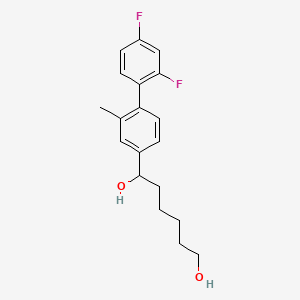

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)